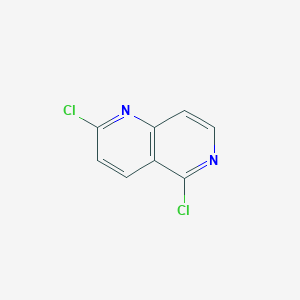

2,5-Dichloro-1,6-naphthyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKXOXIYZLIHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2,5 Dichloro 1,6 Naphthyridine and Analogues

De Novo Cyclization Approaches to the 1,6-Naphthyridine (B1220473) Core

Constructing the 1,6-naphthyridine skeleton from the ground up offers a powerful method to introduce desired substitution patterns from the initial stages of the synthesis. These de novo approaches often involve the sequential or concerted formation of the two pyridine (B92270) rings that constitute the core structure.

Multi-component Reactions for Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. dntb.gov.ua This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs have been developed for the synthesis of fused pyridine systems, including the 1,6-naphthyridine framework. For instance, a one-pot, catalyst-free condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene (B1212753) compounds can yield complex chromeno nih.govresearchgate.netnaphthyridine derivatives. Another approach utilizes an ABB'-type multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA), to produce pyrano and furano naphthyridine derivatives. ekb.egresearchgate.net While not directly yielding 2,5-dichloro-1,6-naphthyridine, these MCRs establish the fundamental 1,6-naphthyridine core, which can be subjected to subsequent halogenation.

A notable example involves the pseudo four-component reaction between aromatic aldehydes, malononitrile, and 2'-hydroxyacetophenone, which has been used to synthesize chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridine derivatives. These methods highlight the versatility of MCRs in constructing complex heterocyclic systems related to 1,6-naphthyridines.

Condensation and Cycloaddition Strategies

Classical condensation reactions are a cornerstone for the synthesis of the 1,6-naphthyridine core. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group (e.g., a ketone or ester), is a widely used method for quinoline (B57606) and naphthyridine synthesis. nih.govresearchgate.net For the 1,6-naphthyridine system, a 4-aminopyridine derivative bearing a carbonyl group at the 3-position serves as a key precursor. For example, the reaction of 4-amino-3-formylpyridine with phosphorus-containing ketones has been shown to produce 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. researchgate.net

Similarly, condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) leads to the formation of a 1,6-naphthyridin-2(1H)-one. mdpi.com Another variation involves the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate, which yields a substituted 1,6-naphthyridin-2(1H)-one. mdpi.com These naphthyridinone products are crucial intermediates that can be converted to the target dichloro-derivative as described in section 2.2.2.

Cycloaddition reactions also provide a pathway to the 1,6-naphthyridine skeleton. While less common, intramolecular cyclizations of appropriately substituted pyridine precursors can forge the second ring. An example is the cyclization of an imine derivative with an alkyne, which can occur in an inter- or intramolecular fashion to yield the 1,6-naphthyridine ring system. acs.org

Halogenation Protocols for Naphthyridine Scaffolds

Once the 1,6-naphthyridine core is assembled, the introduction of chlorine atoms can be achieved through various halogenation techniques. The choice of method depends on the desired regioselectivity and the nature of the substituents already present on the ring system.

Direct Halogenation Methods

Direct halogenation involves treating the 1,6-naphthyridine parent ring or a substituted analogue with a halogenating agent. These reactions typically proceed via electrophilic aromatic substitution. However, the pyridine rings of naphthyridine are electron-deficient, making them less reactive towards electrophiles than benzene. Therefore, harsh reaction conditions or highly reactive halogenating agents are often required. Direct nitration, an analogous electrophilic substitution, has been achieved on 1,6-naphthyridines using agents like a mixture of nitric and sulfuric acids.

For related isomers like 1,5-naphthyridine (B1222797), direct chlorination requires careful control of reaction conditions to achieve the desired regiochemistry at the 2- and 6-positions. The regioselectivity of direct halogenation on the 1,6-naphthyridine scaffold can be complex, often leading to mixtures of products. For instance, site-selective Suzuki-Miyaura cross-coupling reactions on 5,7-dichloro-1,6-naphthyridine (B1340720) show that the first substitution occurs preferentially at the 5-position, indicating differential reactivity of the chloro-substituted positions. researchgate.net

Conversion of Oxygenated Naphthyridines to Halogenated Derivatives

A more common and controlled method for introducing chlorine atoms is the conversion of oxygenated precursors, such as naphthyridinones (hydroxynaphthyridines), into their corresponding chloro-derivatives. This is the most prevalent strategy for synthesizing chlorinated naphthyridines. mdpi.com

The key transformation involves treating a 1,6-naphthyridinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). mdpi.comnih.gov This reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. For example, heating 1,6-naphthyridine-2,5-dione with phosphorus oxychloride would be the expected route to produce this compound. This method has been successfully applied to a wide range of naphthyridine and related heterocyclic systems. mdpi.com For example, 1,5-naphthyridin-2(1H)-one is converted to 2-chloro-1,5-naphthyridine (B1368886) using POCl₃. mdpi.com Similarly, dibenzo[c,h] nih.govresearchgate.netnaphthyridine-diones are converted to their dichloro derivatives using a mixture of POCl₃ and PCl₅. nih.gov

The Vilsmeier-Haack reaction, which forms a reactive chloroiminium species from a substituted amide (like DMF) and POCl₃, is another powerful tool in this context, although it is primarily used for formylation. organic-chemistry.orgchemistrysteps.comwikipedia.org However, the use of POCl₃ as a reagent is central to many chlorination strategies of hydroxylated heterocycles. rsc.orgresearchgate.net

Targeted Synthesis of this compound from Precursor Systems

The most direct and widely employed synthesis of this compound begins with a doubly oxygenated precursor, 1,6-naphthyridine-2,5-dione. This precursor can be synthesized through various condensation strategies as outlined in section 2.1.2, for example, by cyclizing precursors derived from 4-aminonicotinic acid. mdpi.com

The crucial step is the subsequent dichlorination of the dione (B5365651). This is typically achieved by heating the 1,6-naphthyridine-2,5-dione with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used as both the reagent and the solvent. The reaction may also be facilitated by the addition of phosphorus pentachloride (PCl₅) or a tertiary amine base like N,N-dimethylaniline.

The synthesis of the related 5,7-dichloro-1,6-naphthyridine has been reported, which serves as a versatile starting material for further functionalization through regioselective cross-coupling reactions. researchgate.netevitachem.com While specific literature detailing the synthesis of this compound is sparse, the conversion from the corresponding dione is the standard and expected method based on well-established reactivity patterns in heterocyclic chemistry. mdpi.comnih.govchemicalbook.com

Synthesis from 1,6-Naphthyridin-5(6H)-one Derivatives

A primary and direct route to obtaining this compound involves the chemical modification of 1,6-naphthyridin-5(6H)-one precursors. This method leverages the reactivity of the naphthyridinone core to introduce chlorine atoms at the 2- and 5-positions.

The foundational step in this synthesis is the preparation of the 1,6-naphthyridin-5(6H)-one scaffold. These precursors can be synthesized through various means, often involving the cyclization of appropriately substituted pyridine derivatives. For instance, the reaction of 2-methylnicotinamide (B1253829) with N,N-dimethylformamide dimethyl acetal (B89532) followed by treatment with sodium hydride yields 1,6-naphthyridin-5(6H)-one. umich.edu

Once the 1,6-naphthyridin-5(6H)-one is obtained, the critical step is the chlorination process. This transformation is typically achieved by treating the naphthyridinone with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are commonly employed to replace the oxygen atom of the carbonyl group at the C-5 position and the hydrogen atom at the C-2 position with chlorine atoms. This direct chlorination provides a straightforward pathway to the desired this compound. The general transformation is outlined in the reaction scheme below.

Reaction Scheme 1: Synthesis from 1,6-Naphthyridin-5(6H)-one

This schematic illustrates the conversion of the 1,6-naphthyridin-5(6H)-one core to the target dichlorinated product.

The efficiency of this reaction allows for the production of this compound, which can then be used in further synthetic modifications, such as nucleophilic substitution reactions where the chlorine atoms act as leaving groups. google.com

Routes Employing Ditriflate Intermediates for Activation

An alternative and highly versatile strategy for synthesizing functionalized 1,6-naphthyridine derivatives involves the use of ditriflate intermediates. This modern approach allows for the rapid diversification of the 1,6-naphthyridine scaffold by creating highly reactive sites for subsequent cross-coupling and substitution reactions. nih.govacs.org

This methodology begins with the synthesis of 1,6-naphthyridine-5,7-dione precursors. A tandem nitrile hydration/cyclization procedure has been developed to access these diones under mild conditions. nih.govacs.org This method shows broad functional group compatibility, which is an advantage over traditional acid- or base-mediated conditions. acs.org

The core of this strategy lies in the activation of the 1,6-naphthyridine-5,7-diones by converting them into 1,6-naphthyridine-5,7-ditriflates. This is achieved by reacting the dione with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The resulting ditriflate compounds are bench-stable yet highly reactive electrophilic intermediates. nih.govacs.org

These ditriflate intermediates are primed for a variety of functionalization reactions. They can undergo one-pot, regioselective substitutions and couplings, allowing for the introduction of diverse substituents at the C-5 and C-7 positions. acs.org For example, the C-5 triflate can be selectively displaced by an amine nucleophile, followed by a palladium-catalyzed coupling reaction (such as Suzuki or Kumada couplings) at the C-7 position. acs.org This sequential functionalization enables the rapid synthesis of a library of drug-like molecules with varied substitution patterns. nih.gov

Table 1: Research Findings on Ditriflate Intermediate Synthesis

| Intermediate | Key Finding | Significance | Reference |

|---|---|---|---|

| 1,6-Naphthyridine-5,7-diones | Synthesized via a mild tandem nitrile hydration/cyclization. | Provides access to the necessary precursors under conditions compatible with various functional groups. | nih.govacs.org |

| 1,6-Naphthyridine-5,7-ditriflates | Formed by ditriflation of the diones; they are stable but highly reactive intermediates. | Act as highly electrophilic scaffolds suitable for diverse and regioselective functionalization. | nih.govacs.org |

| Functionalized 1,6-Naphthyridines | Synthesized via one-pot, sequential reactions (e.g., amination followed by Suzuki coupling). | Enables rapid diversification of the 1,6-naphthyridine core for structure-activity relationship studies. | acs.org |

This ditriflate strategy represents a significant advancement, moving away from traditional heterocyclic amide activation in favor of a more flexible and efficient one-pot process for creating complex, functionalized 1,6-naphthyridines. acs.org

Reactivity and Functional Group Transformations of 2,5 Dichloro 1,6 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Dichloro-1,6-naphthyridines

The electron-deficient nature of the 1,6-naphthyridine (B1220473) ring system, augmented by the electron-withdrawing effects of the chlorine atoms, renders the chlorinated positions susceptible to attack by nucleophiles.

The displacement of chloride ions by amine nucleophiles is a fundamental method for introducing nitrogen-based functional groups onto the 1,6-naphthyridine scaffold. These reactions can be performed with various amines, including ammonia, primary amines, and secondary amines, to yield the corresponding amino-1,6-naphthyridines. For instance, the reaction of a dichloro-1,6-naphthyridine with a Boc-protected amino-8-azabicyclo-[3.2.1]octane in the presence of a base leads to the substitution of one of the chlorine atoms. google.com

Research has demonstrated the selective amination of dichloronaphthyridines. For example, in 5,7-dichloro-1,6-naphthyridine (B1340720), the C5 position is more electron-deficient and therefore more reactive towards nucleophilic attack than the C7 position. thieme-connect.comthieme-connect.com This inherent reactivity allows for regioselective mono-amination. Subsequent reactions, such as Buchwald-Hartwig amination, can then be employed to introduce a different amino group at the second chloro-position, providing access to asymmetrically substituted diamino-1,6-naphthyridines.

The conditions for amination reactions can be varied. Thermal condensation with anilines and microwave-assisted substitutions with a range of amines have been successfully employed for other dichloronaphthyridine isomers, suggesting their potential applicability to 2,5-dichloro-1,6-naphthyridine. mdpi.com

Table 1: Examples of Amination Reactions on Dichloronaphthyridine Systems

| Starting Material | Reagent | Product | Reference |

| 5,7-dichloro-1,6-naphthyridine | Amine | 5-Amino-7-chloro-1,6-naphthyridine | |

| dichloro-naphthyridine | tert-butoxycarbonyl (Boc)-protected amino-8-azabicyclo-[3.2.1]octane | Monosubstituted amino-naphthyridine | google.com |

Similar to amination, alkoxylation and thiolation reactions proceed via nucleophilic aromatic substitution, where alkoxides (RO⁻) and thiolates (RS⁻) displace the chloride ions. These reactions introduce ether and thioether functionalities, respectively, onto the 1,6-naphthyridine core.

For other naphthyridine isomers, sodium methoxide (B1231860) in THF has been utilized for alkoxylation. Thiolation can be achieved with reagents like sodium thiomethoxide. These methods are generally applicable to dichloronaphthyridines and allow for the synthesis of a diverse range of derivatives. Sequential reactions, where one chlorine atom is first substituted with an alkoxide followed by amination at the second position, have been reported for other dichloronaphthyridine isomers, highlighting a strategy for creating multifunctional naphthyridines. mdpi.com

Table 2: Illustrative Alkoxylation and Thiolation on Naphthyridine Scaffolds

| Reaction Type | Reagent Example | Product Functionality | Reference |

| Alkoxylation | Sodium methoxide | Methoxy group | |

| Thiolation | Sodium thiomethoxide | Thiomethyl group |

The introduction of a cyano group is a valuable transformation as the nitrile functionality can be further converted into other groups like carboxylic acids, amides, or amines. Cyanation of dichloro-1,6-naphthyridines can be achieved through nucleophilic substitution using cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in a polar aprotic solvent like DMSO.

Palladium-catalyzed cyanation is another powerful method. For example, a 5-amino-7-triflyl-1,6-naphthyridine intermediate has been shown to undergo Pd-catalyzed cyanation in excellent yield, demonstrating the feasibility of this reaction on the 1,6-naphthyridine scaffold. This suggests that a similar strategy could be applied to this compound, potentially after an initial selective substitution at one of the chloro positions.

Table 3: Methods for Cyanation of Halogenated Naphthyridines

| Method | Reagent Example | Solvent Example | Reference |

| Nucleophilic Substitution | KCN | DMSO | |

| Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd catalyst | DMF |

Alkoxylation and Thiolation Reactions

Transition-Metal-Catalyzed Cross-Coupling Reactions at Dichloro Positions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the 1,6-naphthyridine ring.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used for C-C bond formation. wikipedia.org For dihalonaphthyridines, this reaction can be performed in a regioselective manner. thieme-connect.comresearchgate.net

In the case of 5,7-dichloro-1,6-naphthyridine, studies have shown that the first Suzuki-Miyaura coupling occurs selectively at the C5 position. thieme-connect.comthieme-connect.com This selectivity is attributed to the higher electron deficiency at C5. By controlling the stoichiometry of the boronic acid, either mono- or diarylated products can be obtained. thieme-connect.com A variety of arylboronic acids can be used, allowing for the synthesis of diverse 5-aryl-7-chloro-1,6-naphthyridines and 5,7-diaryl-1,6-naphthyridines. thieme-connect.com Research on 2,5-dichloro-6-azaquinoline ( smolecule.com-naphthyridine) indicates that Suzuki-Miyaura reactions occur at the C2 position. rsc.org

Table 4: Suzuki-Miyaura Cross-Coupling on Dichloro-1,6-naphthyridine Systems

| Substrate | Boronic Acid | Catalyst System | Product Type | Reference |

| 5,7-dichloro-1,6-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mono- or diarylated naphthyridine | thieme-connect.com |

| This compound | Arylboronic acid | Not specified | C2-coupled product | rsc.org |

The Negishi cross-coupling reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is a powerful alternative to the Suzuki-Miyaura coupling and is compatible with a wide range of functional groups.

Research has shown that Negishi cross-couplings can be successfully performed on 1,6-naphthyridine scaffolds. For instance, 5-amino-7-triflyl-1,6-naphthyridine smoothly engages in Negishi cross-coupling reactions. Cobalt-catalyzed cross-couplings of chloronaphthyridines with arylzinc chlorides have also been reported, providing arylated naphthyridines in good yields. nih.govacs.org These methods can be used to introduce both aryl and alkyl groups. nih.gov The use of organozinc reagents allows for the coupling of various groups, including those that are challenging to install via Suzuki coupling. nih.gov The Negishi reaction has been utilized in the synthesis of complex naphthyridine-based molecular structures. diva-portal.org

Table 5: Negishi and Related Cross-Coupling Reactions on Naphthyridine Scaffolds

| Substrate Type | Organometallic Reagent | Catalyst System | Product Type | Reference |

| Halogenated 1,6-naphthyridine | Organozinc reagent | Pd catalyst | Arylated or alkylated naphthyridine | nih.gov |

| Chloro-1,6-naphthyridine | Arylzinc chloride | CoCl₂·2LiCl | Arylated naphthyridine | nih.govacs.org |

Stille Cross-Coupling for C-C Bond Formation

The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds, and the dichlorinated 1,6-naphthyridine core is a suitable substrate for such transformations. vulcanchem.com The chlorine atoms at the C2 and C5 positions serve as effective leaving groups, enabling the introduction of various organic moieties using organostannane reagents in the presence of a palladium catalyst. vulcanchem.com This reaction allows for the synthesis of complex, polysubstituted naphthyridine derivatives. vulcanchem.com

The synthesis of halogenated naphthyridines is a crucial first step for their use in Stille cross-coupling reactions. diva-portal.org For instance, a common strategy involves the initial synthesis of the naphthyridine core, followed by halogenation to produce precursors like 2,6-dichloro-1,5-naphthyridine (B1582902) or 1,5-dichloro-2,6-naphthyridine. diva-portal.org These halogenated intermediates are then coupled with organostannane reagents, such as 2-(2-thienyl)-6-tributylstannylpyridine, to create more complex molecular architectures. diva-portal.org While specific studies on this compound are limited, the reactivity is comparable to other dichloronaphthyridine isomers, where palladium catalysts facilitate the coupling. mdpi.com

Table 1: Representative Stille Cross-Coupling on Halogenated Naphthyridine Systems Data inferred from analogous naphthyridine systems.

| Catalyst | Ligand | Stannane Reagent | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Aryl-Sn(n-Bu)₃ | Toluene | Arylated Naphthyridine | mdpi.com |

| PdCl₂(PPh₃)₂ | PPh₃ | Thienyl-Sn(n-Bu)₃ | Dioxane | Heteroarylated Naphthyridine | diva-portal.org |

Cobalt-Catalyzed Cross-Couplings for Alkylation and Arylation

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the functionalization of halogenated N-heterocycles. acs.orgnih.gov These reactions allow for the efficient alkylation and arylation of chloronaphthyridines using organomagnesium (Grignard) and organozinc reagents. acs.orgnih.gov Studies on the closely related 5-chloro-1,6-naphthyridine (B1589994) demonstrate that cobalt chloride (CoCl₂) can effectively catalyze its reaction with various alkylmagnesium bromides, yielding the corresponding 5-alkyl-1,6-naphthyridines in moderate to good yields. acs.org

For example, the reaction of 5-chloro-1,6-naphthyridine with butylmagnesium chloride (BuMgCl) in the presence of 5% CoCl₂ in THF provides the 5-butyl-1,6-naphthyridine product in 69% yield. acs.org Similarly, coupling with cyclopropylmagnesium bromide resulted in a 52% yield of the 5-cyclopropyl-1,6-naphthyridine. acs.org This methodology can be extended to the arylation of dichloronaphthyridines. acs.org The bis-arylation of 3,6-dichloro-2,7-naphthyridine (B13927545) using arylmagnesium reagents proceeds smoothly, suggesting that this compound could undergo sequential or double arylation under similar cobalt-catalyzed conditions. acs.org The use of ligands such as sodium formate (B1220265) can further broaden the scope of these transformations. acs.orgnih.gov

Table 2: Cobalt-Catalyzed Alkylation of 5-Chloro-1,6-naphthyridine

| Cobalt Catalyst | Grignard Reagent | Solvent | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| CoCl₂ (5 mol%) | BuMgCl | THF | 5-Butyl-1,6-naphthyridine | 69% | acs.org |

Palladium-Catalyzed C-N and C-O Bond Formations (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental for forging C-N and C-O bonds in the synthesis of functionalized naphthyridines. mdpi.comnih.govnih.gov This method allows for the introduction of a wide range of amine and alcohol nucleophiles onto the naphthyridine scaffold. nih.govmdpi.com For this compound, the chlorine atoms at C5 and C7 (in the case of ditriflates) are susceptible to substitution. acs.org Research on 1,6-naphthyridine-5,7-ditriflates has shown that amination can occur selectively. acs.org Coupling of a second amine nucleophile can be achieved using palladium catalysis to yield 5,7-diamino naphthyridine derivatives. acs.org

A patent for 1,6-naphthyridine compounds as CDK8/CDK19 inhibitors describes the reaction of 4,5-dichloro- nih.govnaphthyridine with 4-(pyrrolidin-1-yl)phenol (B92362) in the presence of cesium carbonate to form a C-O bond, demonstrating the feasibility of such couplings on this heterocyclic system. google.com The choice of palladium catalyst, ligand (e.g., XantPhos, BINAP), and base is critical for achieving high yields and selectivity. mdpi.comnih.gov These reactions provide access to a diverse array of amino- and alkoxy-substituted 1,6-naphthyridines, which are valuable in medicinal chemistry. nih.govresearchgate.net

Regioselective Organometallic Functionalization and Metalation Strategies

Directed ortho-Metalation (DoM) Approaches

Directed ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). organic-chemistry.orguwindsor.ca For naphthyridine systems, the ring nitrogen atoms can themselves act as directing groups, guiding metalation to adjacent positions. researchgate.net However, the presence of two nitrogen atoms and two chlorine atoms in this compound complicates the regioselectivity.

The nitrogen atoms increase the kinetic acidity of the ortho C-H bonds, but the chloro-substituents are also ortho-directing. organic-chemistry.orgresearchgate.net A significant challenge in applying DoM to halo-heterocycles is the potential for competing reactions, such as lithium-halogen exchange, which can be faster than deprotonation, especially with bromo or iodo substituents. uwindsor.ca While direct DoM on unprotected this compound has not been extensively reported, the principles suggest that lithiation would likely occur at a position influenced by the combined directing effects of a ring nitrogen and a chlorine atom, provided that lithium-halogen exchange can be suppressed, which is more feasible with chloro-substituents than with heavier halogens. uwindsor.ca

Halogen Dance Rearrangements

The "halogen dance" (HD) is an intriguing base-catalyzed isomerization reaction where a halogen atom migrates from its initial position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. clockss.orgresearchgate.net This rearrangement typically occurs upon treatment with a strong base, such as an alkali metal amide (e.g., LDA), which generates a transient carbanion or aryne intermediate. nih.govclockss.org

While the halogen dance is well-documented for various heterocyclic systems like pyridines, thiazoles, and 1,5-naphthyridines, its application to this compound is less explored. mdpi.comnih.govclockss.org In a related 1,5-naphthyridine (B1222797) system, a lithium-mediated halogen dance was observed, allowing for a fourth regioselective functionalization by migrating an iodine atom from C-7 to the more stable C-8 position. mdpi.comnih.gov This process enables functionalization at positions that are otherwise difficult to access. clockss.orgresearchgate.net For this compound, treatment with a strong base could potentially induce a 1,2- or 1,3-halogen shift, leading to isomeric dichloronaphthyridines. clockss.org The feasibility and direction of such a rearrangement would depend on the relative stability of the potential lithiated intermediates and the reaction conditions employed. researchgate.net

C-H Functionalization of Naphthyridine Systems

Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the pre-functionalization steps (e.g., halogenation) required for traditional cross-coupling reactions. beilstein-journals.org This approach involves the direct conversion of a C-H bond into a C-C or C-X bond, often mediated by a transition metal catalyst. beilstein-journals.org For naphthyridine systems, C-H functionalization offers a streamlined route to substituted derivatives.

Research has demonstrated the viability of C-H functionalization on related scaffolds. For example, manganese-catalyzed dehydrogenative Friedländer annulation followed by C(sp³)–H functionalization has been used to synthesize tetrahydrobenzo[b] nih.govnaphthyridines. nih.gov Another study reported the synthesis of 2-styrylnaphthyridine derivatives via sp³ C-H functionalization under mild conditions. researchgate.net While these examples focus on side-chain or fused-ring modifications, direct C-H arylation on the naphthyridine core itself is also possible. Palladium-catalyzed C-H activation has been employed for the synthesis of phenanthridines, a structurally related class of compounds. acs.org For this compound, C-H functionalization would compete with the more reactive C-Cl bonds. However, under specific catalytic conditions, it could provide a pathway to functionalize the C-H positions (C-3, C-4, C-7, C-8) without disturbing the existing chloro-substituents, thereby enabling access to polysubstituted 1,6-naphthyridines.

Computational Chemistry and Theoretical Investigations of Dichloronaphthyridines

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic structure and thermodynamic stability of molecules. researchgate.net For naphthyridine derivatives, these methods can elucidate the distribution of electrons within the aromatic system and the energetic properties of the molecule. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies of Bond Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and geometric structures of molecules. aps.orgwikipedia.org By calculating the electron density, DFT can accurately predict molecular geometries, including bond lengths and angles, without the need for empirical data. mdpi.comorientjchem.org The calculated parameters for the optimized structure often show strong correlation with experimental values obtained from methods like X-ray crystallography. orientjchem.org

For a molecule like 2,5-dichloro-1,6-naphthyridine, DFT calculations, typically using a functional like B3LYP with a 6-311G(d,p) or similar basis set, can determine the equilibrium geometry. researchgate.netrsc.org Analysis of the calculated bond lengths provides insight into the electronic nature of the molecule. For instance, the degree of aromaticity and the influence of the electron-withdrawing chlorine atoms and ring nitrogen atoms on the heterocyclic system can be assessed. nih.gov Shorter C-C bonds within the rings would suggest more double-bond character, while variations in C-N bond lengths can indicate electron delocalization patterns.

| Bond | Calculated Bond Length (Å) | Bond Type/Comment |

|---|---|---|

| C2-Cl | ~1.74 | Aromatic Carbon-Chlorine |

| C5-Cl | ~1.74 | Aromatic Carbon-Chlorine |

| N1-C2 | ~1.32 | Pyridine-like C-N bond |

| N6-C5 | ~1.33 | Pyridine-like C-N bond |

| C4-C4a | ~1.41 | Ring fusion C-C bond |

| N1-C8a | ~1.37 | Ring fusion C-N bond |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijarset.comkg.ac.rs

In studies of substituted 1,5-naphthyridines, DFT calculations (B3LYP/6-31G*) have shown HOMO energies ranging from -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. researchgate.netrsc.orgnih.govscispace.comrsc.org The specific energies are influenced by the nature of the substituents. For dichloronaphthyridines, the electron-withdrawing chlorine atoms are expected to lower the energies of both the HOMO and LUMO, affecting the molecule's electrophilicity and susceptibility to nucleophilic attack. The distribution of the LUMO lobes can predict the most likely sites for nucleophilic substitution. wuxibiology.com

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| 4,8-Substituted-1,5-naphthyridines | -5.33 to -6.84 | -2.19 to -2.39 | ~2.77 to 3.79 | DFT B3LYP/6-31G* | researchgate.netnih.gov |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | -6.49 | -2.28 | 4.21 | B3LYP/6-311++G(d,p) | tandfonline.com |

Theoretical Studies of Reaction Mechanisms and Pathways

Computational studies are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and the most favorable reaction pathways. masterorganicchemistry.comyoutube.com DFT calculations can map the potential energy surface of a reaction, providing insights into activation energies and regioselectivity. beilstein-journals.orgscripps.edu

For naphthyridines, theoretical studies have been used to explain observed reactivity. For example, combined experimental and computational investigations into the synthesis of 1,5-naphthyridines have suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com In another instance, quantum mechanics calculations of electrostatic potential (ESP) atomic charges on a 1,3-dichloro-2,7-naphthyridine derivative were used to explain the differential reactivity of the two chloro-substituted positions in SNAr reactions. Syntheses of highly substituted 1,6-naphthyridines often involve complex, multi-step sequences, such as tandem nitrile hydration/cyclization followed by selective SNAr reactions on ditriflate intermediates. acs.org Theoretical modeling of these pathways could clarify the factors governing the high regioselectivity observed, where nucleophiles preferentially attack the C5 position before the C7 position, a process that currently relies on empirical optimization. acs.org

Conformational Analysis and Tautomeric Equilibrium Studies

Many heterocyclic molecules can exist as a mixture of different conformers or tautomers, a phenomenon that significantly impacts their chemical and biological properties. researchgate.net Computational chemistry provides essential tools to study these equilibria. mdpi.combeilstein-journals.org

Conformational analysis investigates the different spatial arrangements of a molecule (rotamers) that arise from rotation around single bonds. For some substituted naphthyridine derivatives, the presence of these equilibrating rotamers has been observed experimentally through NMR spectroscopy, which shows extra peaks due to slow interconversion on the NMR timescale. nih.gov DFT calculations can predict the energy barriers for the interconversion between different conformers, corroborating experimental findings. acs.orgbeilstein-journals.org

Tautomerism involves the migration of a proton, often between a ring nitrogen and an exocyclic oxygen or nitrogen atom, leading to a dynamic equilibrium between two or more structural isomers. nih.govscirp.org While this compound itself is not expected to exhibit significant tautomerism, related compounds like naphthyridinones (hydroxy-naphthyridines) exist in a sensitive keto-enol equilibrium. digitallibrary.co.in Theoretical studies of these equilibria are common. For instance, calculations on 4,8-dioxygenated 1,5-naphthyridine (B1222797) have been performed to determine the relative stability of different tautomers in both the gas phase and in solution. nih.gov Such studies typically find that the relative energies of the tautomers, and thus the position of the equilibrium, are highly dependent on factors like intramolecular hydrogen bonding and solvent polarity. nih.govrsc.orgrsc.org Computational methods can quantify these effects by calculating the Gibbs free energy of each tautomer in different environments. scirp.org

| Tautomer | ΔG in Gas Phase (kJ/mol) | ΔG in Polar Solvent (kJ/mol) | Predominant Form |

|---|---|---|---|

| Hydroxy (Enol) Form | 0 (Reference) | +5.2 | In Gas Phase |

| Keto Form | +2.1 | -3.4 | In Polar Solvent |

Role of 2,5 Dichloro 1,6 Naphthyridine in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Diversified Heterocycles

There is a lack of specific, published examples demonstrating the use of 2,5-dichloro-1,6-naphthyridine as a starting material for creating a diverse range of other heterocycles. While theoretically a prime candidate for such transformations, documented reaction schemes and product characterization are not readily found.

Precursors for Polyfunctionalized 1,6-Naphthyridine (B1220473) Architectures

The potential for this compound to act as a precursor for polyfunctionalized derivatives is high, given the two reactive chloro sites. However, research detailing sequential or regioselective functionalization at the C2 and C5 positions to build complex 1,6-naphthyridine architectures is not available in the surveyed sources.

Application in the Synthesis of Naphthyridine-Based Molecular Switches and Ligands

Naphthyridine scaffolds are of significant interest in materials science and coordination chemistry for creating molecular switches and specialized ligands for metal complexes. While research in this area is active for other naphthyridine isomers, such as 1,5- and 2,6-naphthyridines, there are no specific reports detailing the synthesis of molecular switches or ligands derived directly from the this compound isomer.

The 1,6 Naphthyridine Scaffold in Medicinal Chemistry Research and Chemical Biology

Design Principles for Naphthyridine-Based Chemical Probes and Ligands

The design of chemical probes and ligands based on the 1,6-naphthyridine (B1220473) scaffold is guided by its inherent chemical properties and its observed interactions with various biological targets. The 1,6-naphthyridine framework is considered a multivalent scaffold, meaning it can be functionalized at multiple positions to present a variety of bioactivities. rsc.org A fundamental design principle involves leveraging the nitrogen atoms of the naphthyridine core to form hydrogen bonds with protein targets. For instance, in kinase inhibitors, the N-6 nitrogen can interact with the backbone amide of hinge region residues in the ATP binding site. acs.org

The ability to strategically introduce substituents at various positions on the scaffold is crucial for tuning the affinity, selectivity, and pharmacokinetic properties of the resulting ligands. Structure-activity relationship (SAR) studies have shown that modifications at positions C2, C5, C7, and C8 can profoundly influence biological activity. rsc.orgacs.orgacs.org For example, incorporating a cyclic urea (B33335) pharmacophore across the 7,8-positions of the 1,6-naphthyridine framework led to the identification of a new class of c-Met kinase inhibitors. rsc.org The design process often aims to create molecules with pre-organized conformations that reduce the entropic cost of binding to their target, thereby increasing affinity. oup.com This strategic approach allows for the development of highly potent and selective chemical probes for studying cellular processes and for use as potential therapeutic leads.

Synthetic Strategies for Structure-Activity Relationship (SAR) Exploration

The exploration of structure-activity relationships (SAR) for the 1,6-naphthyridine scaffold is critically dependent on flexible and efficient synthetic strategies that allow for the creation of a wide array of analogues. A primary challenge in medicinal chemistry is the ability to rapidly explore chemical space by building molecular complexity onto a core scaffold. acs.org

Common synthetic approaches for 1,6-naphthyridin-2(1H)-ones, a prominent subfamily, often involve the construction of the bicyclic system from a preformed pyridine (B92270) or pyridone ring. mdpi.com This allows for the systematic introduction of substituents on one ring before the formation of the second.

More advanced strategies facilitate the rapid diversification of the core structure. One such method involves the creation of heteroaryl ditriflate intermediates, such as 1,6-naphthyridine-5,7-ditriflates. acs.org These highly reactive intermediates can undergo regioselective substitution and coupling reactions, providing rapid access to diverse chemical matter. acs.org For example, the C5-triflate can be substituted with an amine nucleophile, followed by a variety of palladium-catalyzed cross-coupling reactions (like Suzuki or Negishi couplings) or other substitutions (like cyanation or etherification) at the C7 position. acs.org This modular approach is invaluable for SAR studies, as it allows chemists to quickly generate and test a wide range of derivatives with different functionalities at specific positions. acs.orgsymeres.com

The synthesis of more complex, fused systems like dibenzo[c,h] rsc.orgCurrent time information in Bangalore, IN.naphthyridines often requires multi-step sequences that allow for the introduction of substituents on the peripheral rings before the final cyclization to form the core polycyclic system. nih.gov These varied synthetic methodologies provide the necessary tools to systematically modify the 1,6-naphthyridine scaffold and investigate how these changes impact biological activity.

Development of Naphthyridine Analogues for Target Interaction Studies

The 1,6-naphthyridine scaffold has been successfully utilized to develop potent and selective inhibitors for a range of biological targets, particularly protein kinases and viral enzymes. The development process involves synthesizing analogues where different substituents are placed on the naphthyridine core to optimize interactions with the target protein.

For instance, 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas were developed as dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.org In this series, the 3-(3,5-dimethoxyphenyl) derivatives were found to be low nanomolar inhibitors of both kinases and were highly selective over other kinases like PDGFR and c-Src. acs.org

In another example, the 1,6-naphthyridine motif was used to develop inhibitors of c-Met kinase. By incorporating a cyclic urea into the framework, researchers identified 1H-imidazo[4,5-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridin-2(3H)-one as a novel inhibitor class. rsc.org Comprehensive SAR studies revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl (B1604629) group at N-3, and a 4'-carboxamide phenoxy group at the C-5 position were key for potent inhibition. rsc.org

The scaffold has also been crucial in developing agents against infectious diseases. Analogues of L-870,810, an 8-hydroxy- rsc.orgCurrent time information in Bangalore, IN.naphthyridine, were explored as HIV-1 integrase inhibitors. nih.gov Further studies led to the development of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives that target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on HIV-1 integrase, representing an important mechanism for inhibiting viral replication. pdbj.org

The following table summarizes key research findings on the development of 1,6-naphthyridine analogues for specific biological targets.

| 1,6-Naphthyridine Analogue Class | Biological Target | Key Research Findings | Reference |

|---|---|---|---|

| 3-Aryl-1,6-naphthyridine-2-ureas | FGFR-1, VEGFR-2 | 3-(3,5-Dimethoxyphenyl) derivatives are potent, low nanomolar inhibitors of both FGFR and VEGFR, with high selectivity (>100-fold) over PDGFR and c-Src. | acs.org |

| 1H-imidazo[4,5-h] rsc.orgCurrent time information in Bangalore, IN.naphthyridin-2(3H)-ones | c-Met Kinase | Introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency, with the best compound showing an IC50 of 2.6 μM. | rsc.org |

| 5,8-disubstituted- rsc.orgCurrent time information in Bangalore, IN.naphthyridine-7-carboxamides | Oncogenic Kinases | Repositioned from HIV-1 integrase inhibitors, these analogues showed significant cytotoxicity in a panel of cancer cell lines. | nih.gov |

| 1,6-naphthyridine-2-one derivatives | FGFR4 | Compound 19g was identified as a potent and selective FGFR4 inhibitor, demonstrating excellent kinase selectivity and significant tumor inhibition in a xenograft model. | nih.gov |

| 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives | HIV-1 Integrase (Allosteric Site) | These molecules bind to the LEDGF/p75 binding site, promoting aberrant integrase multimerization and inhibiting HIV-1 replication. | pdbj.org |

Scaffold Hopping and Lead Optimization Studies Utilizing the 1,6-Naphthyridine Core

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced with a bioisosterically equivalent scaffold to discover new chemical entities with improved properties. The 1,6-naphthyridine core has proven to be a highly effective replacement scaffold in such endeavors.

A notable example is the discovery of dual CDK8/19 inhibitors. acs.org Researchers initiated a "scaffold-hop" from a 3,4,5-trisubstituted pyridine series to the 2,8-disubstituted-1,6-naphthyridine scaffold. acs.orgresearchgate.net This rational design was based on the hypothesis that the 1,6-naphthyridine core could maintain the key interactions with the kinase, such as the N-6 nitrogen binding to the hinge region. The resulting compounds showed potent CDK8 affinity and cellular activity. acs.org Further optimization of this series involved introducing an amino substituent at the C5 position to block aldehyde oxidase-mediated metabolism, which significantly improved the pharmacokinetic profile of the compounds. acs.orgresearchgate.net

The 1,6-naphthyridine scaffold has also been incorporated during lead optimization studies to enhance target engagement. In the development of tankyrase inhibitors, large moieties like 1,5- and 1,6-naphthyridine were introduced to form more efficient π-π stacking interactions with histidine and hydrophobic interactions with phenylalanine residues in the target's binding site. symeres.comacs.org While these naphthyridine-containing compounds demonstrated improved cellular efficacy, they also showed lower metabolic stability in microsomes compared to their pyridine counterparts. symeres.comacs.org This highlights a common challenge in lead optimization, where improvements in potency must be balanced with ADME (absorption, distribution, metabolism, and excretion) properties.

In another study, a scaffold hopping exercise from a known triazole-containing compound to an amide on an 8-hydroxy-1,6-naphthyridine core was a key step in progressing a series of antileishmanial agents. sci-hub.se These examples underscore the value of the 1,6-naphthyridine core as both a novel scaffold in discovery campaigns and a valuable modification in lead optimization efforts.

Q & A

Basic: What are the standard laboratory synthesis protocols for 2,5-Dichloro-1,6-naphthyridine?

Methodological Answer:

this compound is synthesized via chlorination of 1,6-naphthyridine 1,6-dioxide. The reaction typically involves treating the dioxide derivative with phosphorus oxychloride (POCl₃) or other chlorinating agents under reflux conditions. After chlorination, the product is purified through recrystallization or column chromatography. Key steps include:

- Reaction Setup : Use anhydrous conditions to avoid hydrolysis.

- Temperature Control : Maintain reflux temperatures (100–120°C) for 4–6 hours.

- Work-up : Neutralize excess POCl₃ with ice-water, followed by extraction with dichloromethane.

- Validation : Confirm purity via melting point analysis and NMR spectroscopy .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage; monitor for decomposition using TLC or HPLC .

- Disposal : Follow EPA guidelines for halogenated waste. Incinerate in certified facilities equipped with scrubbers for HCl emission control .

Basic: How to characterize the physicochemical properties of this compound?

Methodological Answer:

Key properties and analytical methods include:

Advanced: How does the position of chlorine substituents influence the reactivity of 1,6-naphthyridine derivatives?

Methodological Answer:

Chlorine at the 2- and 5-positions enhances electrophilic aromatic substitution (EAS) reactivity due to electron-withdrawing effects, facilitating nucleophilic attacks (e.g., Suzuki couplings). Comparative studies show:

- 2,5-Dichloro : Higher regioselectivity in cross-coupling reactions compared to 3,5-dichloro derivatives.

- Biological Activity : Chlorine positioning increases lipophilicity (cLogP ~2.5), improving membrane permeability in antibacterial assays .

Experimental Design : Use DFT calculations to map electron density distributions and validate with kinetic studies .

Advanced: What advanced analytical techniques resolve stability issues of this compound under light exposure?

Methodological Answer:

- Photodegradation Monitoring :

- Storage Optimization : Conduct accelerated stability studies (40°C/75% RH for 6 months) with ICH guidelines .

Advanced: How to design mechanistic studies for this compound’s interaction with biological targets?

Methodological Answer:

- Kinetic Analysis : Use time-dependent inhibition assays (e.g., urea enzyme inhibition models) with pseudo-first-order rate constants (kapp) and Kitz-Wilson plots to determine binding kinetics .

- Thiol Reactivity : Perform thiol-protection assays (e.g., with DTT or glutathione) to identify cysteine residues critical for enzyme inhibition .

- Molecular Docking : Utilize AutoDock Vina to simulate binding interactions with bacterial DNA gyrase or urease active sites .

Basic: How to optimize synthetic yields of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Yield Improvement : Pilot surveys show yields increase from 65% to 85% with 10 mol% Pd(OAc)₂ in Suzuki-Miyaura couplings .

Advanced: What strategies address contradictions in reported biological activities of halogenated naphthyridines?

Methodological Answer:

- Triangulation : Combine quantitative IC₅₀ data with qualitative crystallography to validate target engagement.

- Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with antibacterial potency .

- Reproducibility : Standardize assay conditions (e.g., broth microdilution for MIC determination) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.